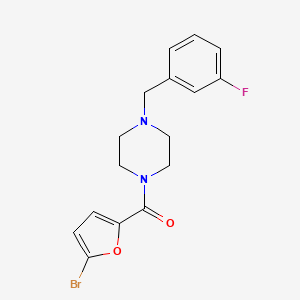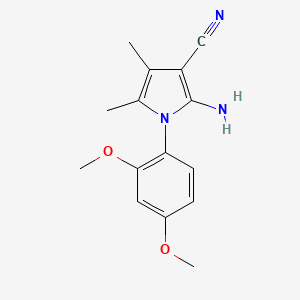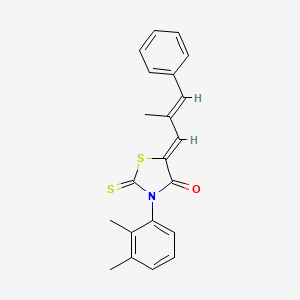![molecular formula C14H16INO4 B4672542 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4672542.png)
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione
Overview
Description
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione, also known as IPMD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinediones, which have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons. It has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to improve cognitive function by enhancing the activity of certain neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is its versatility as a research tool. It can be used to study a wide range of biological processes, including inflammation, oxidative stress, and neurotransmitter function. However, there are also some limitations to its use. For example, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is relatively expensive, and its synthesis can be challenging. In addition, its effects can be dose-dependent, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the product. Another area of interest is the investigation of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione's potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is interest in studying the effects of 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione on other biological processes, such as angiogenesis and immune function. Overall, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione is a promising research tool with many potential applications in the field of pharmacology and neuroscience.
Scientific Research Applications
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. It has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 1-[3-(2-iodo-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione has been shown to have anticancer properties, and it has been studied for its potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO4/c1-10-3-4-12(11(15)9-10)19-7-2-8-20-16-13(17)5-6-14(16)18/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGNKHCLUSEKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCON2C(=O)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4,5-dibromo-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672476.png)
![3-allyl-5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672484.png)
![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4672488.png)
![3-[1-butyl-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4672495.png)

![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672509.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide](/img/structure/B4672533.png)
![N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B4672543.png)
![3-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4672548.png)
![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4672560.png)
![2-(4-biphenylyloxy)-N'-[(2-bromo-4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4672567.png)